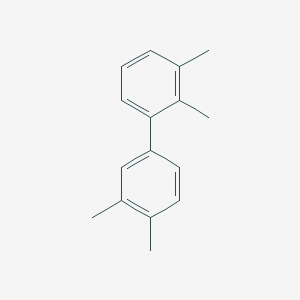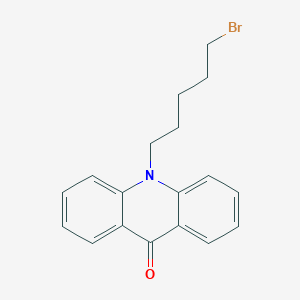
10-(5-Bromopentyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(5-Bromopentyl)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an acridine core with a 5-bromopentyl side chain attached to the 10th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(5-Bromopentyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the starting material.
Bromination: The acridin-9(10H)-one undergoes bromination to introduce a bromine atom at the 10th position.
Alkylation: The brominated acridin-9(10H)-one is then subjected to alkylation with 1,5-dibromopentane to introduce the 5-bromopentyl side chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
10-(5-Bromopentyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl side chain can be substituted with other nucleophiles.
Oxidation and Reduction: The acridine core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
10-(5-Bromopentyl)acridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex acridine derivatives with potential biological activities.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting materials.
作用機序
The mechanism of action of 10-(5-Bromopentyl)acridin-9(10H)-one involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase enzymes.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
10-(5-Bromopentyl)acridin-9(10H)-one is unique due to its specific 5-bromopentyl side chain, which can be further modified to create a wide range of derivatives with diverse biological activities. This makes it a versatile compound for research and development in various scientific fields.
特性
分子式 |
C18H18BrNO |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
10-(5-bromopentyl)acridin-9-one |
InChI |
InChI=1S/C18H18BrNO/c19-12-6-1-7-13-20-16-10-4-2-8-14(16)18(21)15-9-3-5-11-17(15)20/h2-5,8-11H,1,6-7,12-13H2 |
InChIキー |
KPZNQTVTRWWMTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



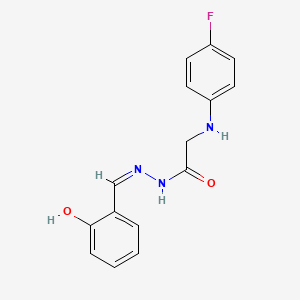

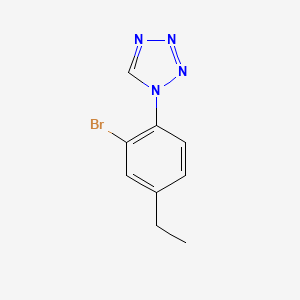
![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
![6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
![6-[(16,17-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14117885.png)
![1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester](/img/structure/B14117896.png)
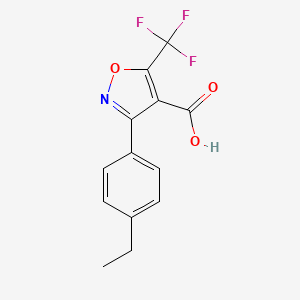

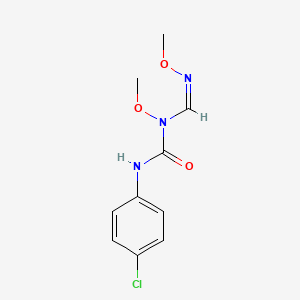

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117903.png)
